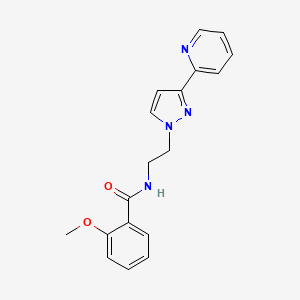

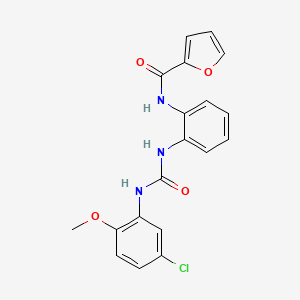

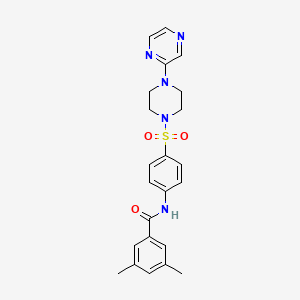

![molecular formula C21H20FN3OS B2427781 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide](/img/structure/B2427781.png)

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylbutanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as the compound , can be achieved through various strategies. These include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A rational approach was adopted for the synthesis of similar compounds using conventional heating as well as microwave irradiation techniques .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The structure of synthesized compounds is usually elucidated by spectral techniques like FT-IR, 1H-NMR, 13C-NMR, and mass .Chemical Reactions Analysis

Pyrazoles have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound , being a pyrazole derivative, is likely to exhibit similar chemical reactivity.Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by various factors. For instance, the introduction of fluorine into an organic molecule can productively influence its conformation, pKa, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .Wissenschaftliche Forschungsanwendungen

Antitumor Activity : This compound has been studied for its potential antitumor properties. For instance, Fadda, Abdel‐Latif, and El-Mekawy (2012) investigated the synthesis of new thiophene and pyrazole derivatives, including this compound, for their cytotoxicity against Ehrlich ascites cells, revealing significant activity in certain cancer cells and highlighting it for further studies (Fadda, Abdel‐Latif, & El-Mekawy, 2012).

Fluorometric Sensing for Metal Ions : Bozkurt and Gul (2018) utilized a pyrazoline derivative related to this compound for fluorometric detection of metal ions. The compound demonstrated significant fluorescence intensity decrease in the presence of Hg2+ ions, indicating its potential as a selective fluorometric "turn-off" sensor for Hg2+ detection (Bozkurt & Gul, 2018).

Antibacterial and Antifungal Activity : Desai et al. (2012) reported the synthesis of novel fluorine-containing pyrazole-based thiazole derivatives, showing potent inhibitory action against various bacterial and fungal strains (Desai et al., 2012).

Temperature Monitoring in Organic Solvents : Lou, Hatton, and Laibinis (1997) described the use of fluorophores, including derivatives of this compound, for temperature-dependent emission spectra in organic solvents. This application is significant for nonintrusive temperature measurement in various solvents (Lou, Hatton, & Laibinis, 1997).

Anti-Inflammatory and Analgesic Activities : Menozzi et al. (1992) synthesized derivatives of this compound, demonstrating notable analgesic, anti-inflammatory, and antipyretic activities, as well as platelet antiaggregating activity in vitro comparable to acetylsalicylic acid (Menozzi et al., 1992).

Photovoltaic Applications : Li et al. (2010) studied the synthesis of polymer-based photovoltaic devices using thiophene and pyrazine units, including derivatives of this compound, to decrease the band-gap for enhanced photovoltaic performance (Li et al., 2010).

Anticancer Activity : Hammam et al. (2005) investigated the anticancer activity of fluoro-substituted benzo[b]pyran derivatives, including this compound, against various human cancer cell lines, showing significant activity at low concentrations compared to reference drugs (Hammam et al., 2005).

Wirkmechanismus

While the specific mechanism of action for this compound is not available, pyrazole derivatives have been known to exhibit a wide range of biological activities. These include antimicrobial, antiviral, anticancer, herbicide, cyclooxygenase (COX-2) inhibitory, anti-inflammatory, and antioxidant activities .

Safety and Hazards

Zukünftige Richtungen

The future directions for research involving pyrazole derivatives like this compound could include further studies on its potential applications in cancer treatment, as well as its potential as an antibacterial and antifungal agent. Additionally, the development of new drugs that overcome antibiotic resistance problems is a pressing issue, and pyrazole-containing compounds could potentially play a role in this .

Eigenschaften

IUPAC Name |

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3OS/c1-2-17(14-6-4-3-5-7-14)21(26)23-20-18-12-27-13-19(18)24-25(20)16-10-8-15(22)9-11-16/h3-11,17H,2,12-13H2,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLBVOSRYNTGEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

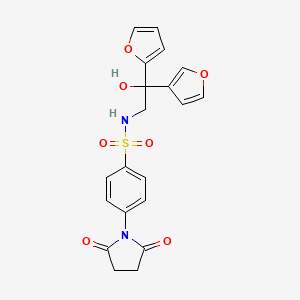

![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylimidazole-2-sulfonamide](/img/structure/B2427704.png)

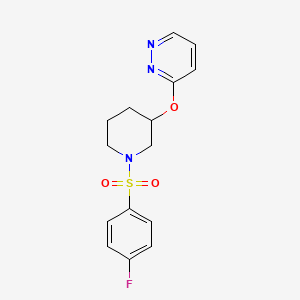

![3-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2427705.png)

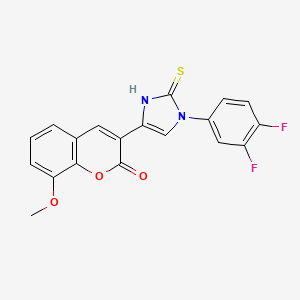

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2427709.png)

![[6-(Pyridin-2-yl)pyridin-3-yl]methanol](/img/structure/B2427713.png)

![[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2427718.png)